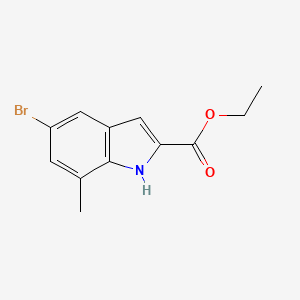

Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis

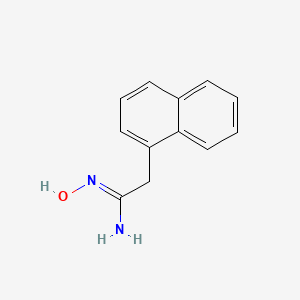

The molecular structure of Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate is represented by the empirical formula C12H12BrNO2 . It has a molecular weight of 282.13 .Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . They are used in the synthesis of various bioactive compounds and drugs .Physical And Chemical Properties Analysis

Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate is a solid compound . Its SMILES string is CCOC(C1=CC2=C(N1C)C=CC(Br)=C2)=O . The InChI key is RLEUBLNVHZTFOH-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Several studies have concentrated on the synthesis of indole derivatives, showcasing methodologies that could potentially apply to Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate. For instance, research on the synthesis and single crystal X-ray analysis of related compounds highlights advanced techniques for determining molecular structures and understanding the chemical properties of such compounds (Da-Yun Luo et al., 2019). Another study delves into the synthesis technology for indole derivatives, optimizing process parameters to achieve high yields and purity, indicative of the intricate processes involved in synthesizing complex organic molecules (Huang Bi-rong, 2013).

Potential Biomedical Applications

Research has also explored the anti-hepatitis B virus activities of Ethyl 5-hydroxy-1H-indole-3-carboxylates, a structurally similar compound, indicating the potential biomedical relevance of indole derivatives. These compounds were found to exhibit significant anti-HBV activity, suggesting a promising area for further investigation into the therapeutic potential of Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate derivatives (Chunshen Zhao et al., 2006). Additionally, indole derivatives have been studied for their antiviral activities, including against influenza A virus, further underscoring the potential pharmaceutical applications of these compounds (Gong Ping, 2006).

Advanced Applications in Organic Chemistry

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-5-9(13)4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTGCTJNYQKJAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)

![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)

![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)